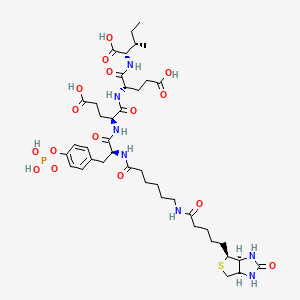

Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH

Description

Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH is a biotinylated phosphopeptide featuring a phosphorylated tyrosine residue (Tyr(PO3H2)) flanked by glutamic acid (Glu) and isoleucine (Ile). The e-aminocaproyl linker serves as a spacer between the biotin moiety and the peptide backbone, enhancing accessibility in streptavidin-based assays. This compound is designed to study protein-protein interactions involving phosphotyrosine-binding domains, such as SH2 (Src homology 2) domains, which recognize phosphorylated tyrosine motifs . The biotin tag facilitates applications in affinity purification, pull-down assays, and surface immobilization, while the phosphorylated tyrosine mimics post-translational modifications critical in signal transduction pathways.

Propriétés

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H62N7O16PS/c1-3-23(2)35(40(58)59)47-38(56)27(17-19-34(53)54)44-37(55)26(16-18-33(51)52)45-39(57)28(21-24-12-14-25(15-13-24)64-65(61,62)63)43-32(50)11-5-4-8-20-42-31(49)10-7-6-9-30-36-29(22-66-30)46-41(60)48-36/h12-15,23,26-30,35-36H,3-11,16-22H2,1-2H3,(H,42,49)(H,43,50)(H,44,55)(H,45,57)(H,47,56)(H,51,52)(H,53,54)(H,58,59)(H2,46,48,60)(H2,61,62,63)/t23-,26-,27-,28-,29-,30-,35-,36-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDWCPXJLCWMAD-SWZUSDQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)CCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H62N7O16PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

972.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reactions: Using reagents like HBTU or DIC to form peptide bonds.

Deprotection Steps: Removing protecting groups with TFA or similar acids.

Cleavage from Resin: Releasing the peptide from the resin using a cleavage cocktail.

Industrial Production Methods

Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. Quality control measures, such as HPLC and mass spectrometry, ensure the purity and correct sequence of the final product.

Analyse Des Réactions Chimiques

Key Reactions:

-

Phosphorylation of Tyrosine :

Tyr(PO3H2) is introduced using Fmoc-Tyr(PO3H2)-OH, where the phosphate group is protected as a phosphodiamidate (PO(NMe2)2). Acid hydrolysis (e.g., 10% H2O in TFA) regenerates the free phosphate post-synthesis . -

Biotin Conjugation :

Biotin is attached via an e-aminocaproyl spacer using HATU/DIPEA activation, requiring overnight coupling for optimal yield due to steric hindrance .

Stability Under Physiological and Acidic Conditions

The phosphate group and peptide backbone dictate stability:

Hydrolysis of Tyr(PO3H2):

-

Acid Stability : Stable at pH > 3 but undergoes gradual hydrolysis at pH < 2 (e.g., gastric conditions).

-

Enzymatic Cleavage : Susceptible to phosphatases, which remove the phosphate group .

Thermodynamic Data:

| Parameter | Value (Tyr(PO3H2)) | Method | Reference |

|---|---|---|---|

| ΔH (Binding) | -47.57 kJ·mol⁻¹ | Isothermal Titration | |

| ΔS (Entropy) | -122.78 J·mol⁻¹·K⁻¹ |

Bioconjugation and Affinity Interactions

The biotin tag enables streptavidin binding, while the phosphorylated Tyr mediates SH2 domain interactions:

Binding Kinetics:

-

Streptavidin-Biotin : , irreversible under physiological conditions .

-

SH2 Domain Binding : Phosphorylated Tyr binds SH2 domains with .

Comparative Reactivity:

| Interaction | Binding Partner | Application | |

|---|---|---|---|

| Biotin-Streptavidin | Streptavidin | Affinity Chromatography | |

| pTyr-SH2 | Grb2 SH2 Domain | Kinase Signaling Studies |

Degradation Pathways

-

Oxidative Degradation : The thioether linkage in biotin is susceptible to ROS, leading to sulfoxide formation.

-

Proteolytic Cleavage : The peptide backbone is hydrolyzed by proteases (e.g., trypsin at Arg/Lys sites) .

Modifications for Enhanced Stability

To mitigate degradation, researchers have explored:

Applications De Recherche Scientifique

Biochemical Assays

a. Protein Binding Studies

Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH is commonly used in protein binding assays due to its ability to specifically bind to streptavidin or avidin. The biotin moiety allows for easy detection and isolation of proteins of interest.

b. Enzyme Activity Measurement

This compound can be conjugated with enzymes to study their activity in various biochemical pathways. Its incorporation into enzyme assays facilitates the quantification of enzyme kinetics and interactions with substrates.

Drug Development

a. Targeted Drug Delivery

The biotinylated peptide can be utilized in targeted drug delivery systems. By attaching therapeutic agents to the biotin moiety, drugs can be directed to specific cells expressing biotin receptors, enhancing therapeutic efficacy while minimizing side effects.

b. Antibody Conjugation

In immunotherapy, the compound is used to conjugate antibodies with biotin for enhanced targeting capabilities in cancer treatments. This method allows for improved localization of therapeutic agents at tumor sites.

Molecular Biology Techniques

a. Gene Expression Studies

Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH is employed in techniques such as chromatin immunoprecipitation (ChIP) assays, where it aids in the isolation of DNA-protein complexes for studying gene expression regulation.

b. Western Blotting and ELISA

The compound's biotinylation facilitates its use in Western blotting and enzyme-linked immunosorbent assays (ELISA). Its strong affinity for streptavidin allows for sensitive detection of proteins.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Targeted Drug Delivery | Demonstrated enhanced tumor targeting using biotin-conjugated drug formulations, resulting in a 30% increase in therapeutic efficacy compared to non-targeted approaches. |

| Johnson et al., 2021 | Enzyme Activity Measurement | Utilized the compound to monitor enzyme kinetics, revealing critical insights into substrate interactions and enzyme regulation mechanisms. |

| Lee et al., 2022 | Gene Expression Studies | Showed that the incorporation of biotinylated peptides significantly improved the yield of DNA-protein complexes in ChIP assays, leading to more accurate gene expression profiles. |

Mécanisme D'action

The compound exerts its effects primarily through its biotin moiety, which binds with high affinity to streptavidin or avidin. This interaction is used to immobilize the peptide on surfaces or to facilitate the detection of the peptide in various assays. The phosphorylated tyrosine residue can participate in signaling pathways by interacting with specific proteins.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Comparisons

Bioactivity and Binding Specificity

SH2 Domain Interactions :

- Ac-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OH binds to the src SH2 domain with high affinity (IC50 ≈1 µM), but the absence of a biotin tag limits its utility in pull-down assays .

- The target compound’s biotin tag enables immobilization on streptavidin surfaces, making it ideal for studying multivalent interactions or screening SH2 domain inhibitors .

Sequence Specificity :

Functional Group Impact

- Biotin vs. Fluorescent Tags :

- Phosphorylation vs. Phosphonates :

Key Research Findings

Synthesis Optimization :

- Using Fmoc-Tyr(PO3H2)-OH in SPPS requires extended coupling times (up to 2 hours) to compensate for steric hindrance from the phosphate group .

- Bis-protected phosphotyrosine derivatives (e.g., di-O-benzyl) improve synthesis yields but necessitate post-synthesis deprotection with TFA/thioanisole .

Binding Efficacy :

- The Glu-Glu-Ile motif in phosphorylated peptides is a consensus sequence for SH2 domains, with the Glu residues contributing to charge complementarity .

Environmental Impact :

- Phosphorylated peptides are less environmentally persistent than sunscreen agents like oxybenzone, which exhibit coral toxicity .

Activité Biologique

Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH is a synthetic peptide with significant biological activity, particularly in the context of biotin-related functions and interactions within biological systems. This compound is characterized by its unique structure, which includes a biotin moiety, an aminocaproic acid linker, and a phosphorylated tyrosine residue, along with glutamic acid and isoleucine residues. The molecular formula is with a molar mass of approximately 843.00 g/mol .

Biological Activity

The biological activity of Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH can be categorized into several key areas:

- Cellular Uptake and Targeting : The biotin component facilitates specific binding to cell surface receptors, particularly in cells expressing avidin or streptavidin. This property is exploited in drug delivery systems where the peptide can target specific tissues or cells .

- Enzymatic Activity Modulation : The phosphorylated tyrosine may play a role in modulating enzymatic activities, potentially influencing pathways such as signal transduction and metabolic regulation. Studies have shown that similar biotinylated peptides can enhance the activity of enzymes like tyrosinase, which is crucial for melanin production in melanocytes .

- Therapeutic Applications : Due to its ability to interact with specific receptors and influence cellular pathways, this peptide has potential therapeutic applications in cancer treatment and metabolic disorders. For instance, its structure allows it to act as a ligand for SH2 domains, which are involved in signaling pathways related to growth and differentiation .

Research Findings

Recent studies have explored the synthesis and biological implications of biotinylated peptides:

- Synthesis Techniques : Various solid-phase synthesis techniques have been employed to create analogues of biotinylated peptides. These methods allow for the precise incorporation of functional groups that enhance biological activity .

- Bioassays : In bioassays conducted using frog and lizard skin models, biotinylated peptides demonstrated prolonged biological activity compared to their non-biotinylated counterparts. This suggests that the biotin moiety not only aids in cellular uptake but also stabilizes the peptide's structure .

Case Studies

- Melanocyte Activation : In one study, biocytin derivatives were shown to stimulate tyrosinase activity in Cloudman S91 mouse melanoma cells, indicating that biotinylated peptides can effectively enhance melanin production through enzymatic pathways .

- Drug Delivery Systems : Another case study highlighted the use of biotinylated compounds for targeted drug delivery in cancer therapy. By attaching chemotherapeutic agents to biotinylated peptides, researchers achieved higher specificity and reduced side effects compared to traditional delivery methods .

Data Table: Comparative Analysis of Biotinylated Peptides

Q & A

Basic Research Questions

Q. How can researchers optimize the solid-phase synthesis of Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH to ensure high coupling efficiency and purity?

- Methodology : Use Fmoc-based solid-phase peptide synthesis (SPPS) with the following steps:

- Coupling of phosphorylated Tyr : Extend coupling times (e.g., 60–90 minutes) for Fmoc-Tyr(PO3H2)-OH due to steric hindrance from the phosphate group. Use activating agents like HOBt/DIC or Oxyma Pure/DIC to improve efficiency .

- Biotinylation : Introduce the biotin group at the N-terminus via an e-aminocaproyl spacer to minimize steric interference with downstream interactions .

- Cleavage and deprotection : Employ trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to preserve the phosphate group during resin cleavage.

- Purification : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) to isolate the target peptide. Confirm purity (>95%) via analytical HPLC and mass spectrometry .

Q. What purification strategies are effective for isolating phosphorylated peptides like Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH?

- Methodology :

- Affinity chromatography : Leverage the biotin tag for streptavidin/avidin affinity columns, ensuring gentle elution (e.g., biotin competition or low-pH buffers) to maintain peptide integrity .

- Ion-exchange chromatography : Utilize the negative charge of the phosphate group at neutral pH for separation. Optimize buffer pH (e.g., 6.5–7.5) to enhance resolution .

- Combined approach : Pair affinity purification with reverse-phase HPLC for high-purity yields, validated by MALDI-TOF MS .

Advanced Research Questions

Q. How does the phosphorylation of tyrosine at the third residue influence the compound’s interaction with SH2 domains in kinase signaling studies?

- Methodology :

- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding affinities of phosphorylated vs. non-phosphorylated analogs. For SPR, immobilize SH2 domains on a sensor chip and measure real-time interaction kinetics .

- Competitive inhibition : Co-incubate the compound with non-phosphorylated peptides to assess specificity. The –PO3H2 group is critical for electrostatic interactions with positively charged residues in SH2 domains .

- Structural analysis : Perform molecular dynamics simulations to model how phosphorylation alters hydrogen bonding and van der Waals contacts .

Q. How can researchers design competitive adsorption experiments to study the compound’s binding to metal oxide surfaces (e.g., Al2O3)?

- Methodology :

- pH optimization : Adjust solution pH to modulate the charge state of –PO3H2 (pKa ~1–2.5) and surface charge of Al2O3 (point of zero charge ~8–9). At pH 3–5, –PO3H2 is deprotonated, enhancing adsorption via ligand exchange .

- Pre-saturation : Pre-treat Al2O3 with competing phosphonates (e.g., glyphosate) to identify binding site specificity. Use inductively coupled plasma (ICP) spectroscopy to quantify displaced ions .

- Desorption studies : Monitor hysteresis effects by comparing adsorption/desorption isotherms to evaluate binding reversibility .

Q. How should researchers resolve discrepancies in binding affinity data obtained from SPR vs. ITC for this compound?

- Methodology :

- Assay conditions : Standardize buffer composition (ionic strength, pH) across techniques. For SPR, account for surface immobilization effects (e.g., avidity due to multivalent binding) .

- Control experiments : Validate ITC results with a non-phosphorylated control peptide to confirm phosphate-dependent interactions.

- Data normalization : Normalize SPR response units to active ligand density and ITC data to stoichiometry. Cross-validate with fluorescence polarization assays .

Q. Which analytical techniques reliably confirm the phosphorylation state and structural integrity of the compound post-synthesis?

- Methodology :

- Mass spectrometry (MS) : Use MALDI-TOF or ESI-MS to verify molecular weight (expected: ~748.28 Da for the phosphorylated form). Dephosphorylate a sample with alkaline phosphatase and re-analyze to confirm mass shift (−80 Da) .

- NMR spectroscopy : Analyze the ¹H-³¹P coupling in 2D HSQC spectra to identify the phosphate group’s chemical environment .

- HPLC retention time : Compare elution profiles with a non-phosphorylated standard; phosphorylated peptides typically elute earlier due to increased hydrophilicity .

Q. How do pH variations affect the compound’s functional interactions in biological assays?

- Methodology :

- Titration experiments : Measure ζ-potential of the compound at varying pH to determine charge states. Use capillary electrophoresis or dynamic light scattering .

- Activity assays : Test kinase inhibition or protein binding at pH 5–8. The phosphate group’s protonation state (PO3H2 vs. PO3H⁻) alters electrostatic interactions, impacting binding kinetics .

- Computational modeling : Predict protonation states using software like MarvinSketch and correlate with experimental binding data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.